rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride
Description
"rac-(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride" is a chiral pyrrolidine derivative with a trihydrochloride salt formulation. The compound features a pyrrolidin-3-ol core substituted at the 4-position with a methyl[(pyridin-4-yl)methyl]amino group. The pyridine moiety introduces aromaticity and hydrogen-bonding capability, while the trihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3R,4R)-4-[methyl(pyridin-4-ylmethyl)amino]pyrrolidin-3-ol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-14(10-6-13-7-11(10)15)8-9-2-4-12-5-3-9;;;/h2-5,10-11,13,15H,6-8H2,1H3;3*1H/t10-,11-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEVHGVIEIURNF-UWIDVKDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2CNCC2O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=NC=C1)[C@@H]2CNC[C@H]2O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine are reacted to form the desired pyrrolidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LAH) for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process typically includes crystallization steps to separate diastereomers and efficient procedures for subsequent reactions to afford the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrolidine derivatives with additional functional groups, while reduction can lead to more saturated compounds.
Scientific Research Applications
rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind effectively to proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrrolidine/piperidine derivatives is presented below, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Findings
Substituent Impact on Solubility and Bioavailability :
- The target compound ’s trihydrochloride salt and pyridinyl group likely confer higher aqueous solubility compared to dihydrochloride analogs (e.g., ) .
- The trifluoromethylphenyl ureido group in increases lipophilicity, reducing solubility but enhancing membrane permeability .
Structural Diversity and Therapeutic Potential: Piperazine-substituted analogs () exhibit enhanced basicity, favoring interactions with acidic targets (e.g., neurotransmitter receptors) . Pyrrolo[2,1-f][1,2,4]triazine derivatives () are patented for cancer treatment, suggesting shared antiproliferative mechanisms among pyrrolidine/piperidine-based compounds .
Safety Profiles :
- Dihydrochloride salts () require standard safety protocols (e.g., eye/skin rinsing), while trihydrochloride formulations may pose distinct handling challenges due to higher acidity .
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : rac-(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride
- Molecular Formula : C11H15Cl3N2O
- Molecular Weight : 305.61 g/mol
- CAS Number : Not provided in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Early studies suggest that it may act as an inhibitor of certain enzymes involved in cell signaling pathways, which are crucial for cell proliferation and survival.
Antitumor Activity
Recent investigations have highlighted the compound's potential antitumor properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including human fibrosarcoma HT-1080 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Table 1: Summary of Antitumor Effects
| Cell Line | Treatment Concentration | Observed Effect | Mechanism of Action |
|---|---|---|---|
| HT-1080 | 10 µM | Induction of apoptosis | Activation of caspase pathways |
| HeLa | 5 µM | Cell cycle arrest (G2/M phase) | Microtubule destabilization |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective properties. Studies indicate that it could mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective factors.
Study 1: Apoptosis Induction in Fibrosarcoma Cells
A study published in 2021 demonstrated that this compound significantly reduced cell viability in HT-1080 cells after 24 hours of treatment. The researchers observed a marked increase in cleaved caspase-3 levels, indicating activation of the apoptotic pathway.
Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on neuroprotection, the compound was found to enhance cell survival rates in neuronal cultures exposed to oxidative stress. The protective effect was associated with increased levels of antioxidant enzymes and reduced markers of oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
